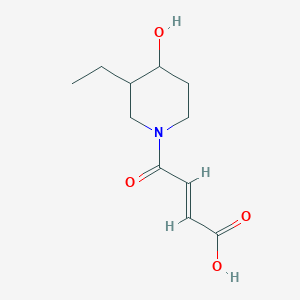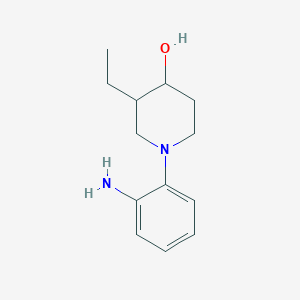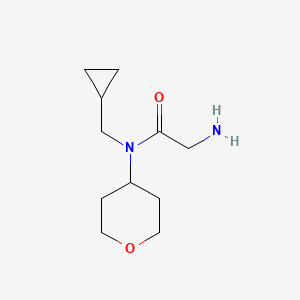![molecular formula C11H15N3O B1491157 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine CAS No. 2097997-31-2](/img/structure/B1491157.png)
6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine
Vue d'ensemble
Description
6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine is an intriguing compound with potential applications in various scientific fields. Characterized by a unique fusion of furan, pyrrolidine, and pyridine moieties, this compound offers a versatile framework for exploring chemical reactivity and biological interactions.
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine often involves multi-step processes. A common approach starts with the construction of the tetrahydrofuran (THF) ring, followed by the formation of the pyrrolidine moiety and finally, the introduction of the pyridine ring. Key steps typically include cyclization, nucleophilic substitution, and amination reactions, conducted under controlled temperature and pH conditions.
Industrial production methods: In industrial settings, the production scales up using continuous flow synthesis or batch reactors, ensuring high purity and yield. Automation and process optimization play crucial roles in minimizing production time and cost.
Analyse Des Réactions Chimiques
Types of reactions it undergoes: 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine can undergo a variety of reactions including oxidation, reduction, and substitution.
Common reagents and conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles/nucleophiles for substitution reactions. Conditions often involve ambient temperatures, mild acidic or basic environments, and solvents such as dichloromethane or ethanol.
Major products formed: Major products depend on the reaction type, but may include hydroxylated derivatives, hydrogenated compounds, and substituted analogs with diverse functional groups.
Applications De Recherche Scientifique
6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine has multifaceted applications across several domains:
Chemistry: Utilized as an intermediate in organic synthesis and in the development of new materials.
Biology: Explored for its potential as a ligand in biochemical studies and as a scaffold in drug design.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects against various diseases.
Industry: Used in the synthesis of advanced polymers and fine chemicals.
Mécanisme D'action
The mechanism by which 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine exerts its effects is largely dependent on its interaction with biological targets. It may bind to specific receptors or enzymes, modulating their activity through conformational changes or competitive inhibition. The pathways involved often include signal transduction cascades and metabolic networks, influencing cellular functions.
Comparaison Avec Des Composés Similaires
When compared with similar compounds like 5-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridine or 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinamide, 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine stands out due to its unique amine group, which enhances its reactivity and binding affinity in biological systems. The distinct electronic and steric properties of its structure also contribute to its specificity in chemical reactions and interactions.
Propriétés
IUPAC Name |
6-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-10-1-2-11(13-3-10)14-4-8-6-15-7-9(8)5-14/h1-3,8-9H,4-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPSBAHYPGMCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C3=NC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1491081.png)









